molecular formula C13H18O4 B3156438 4-(2,2-Diethoxyethoxy)benzaldehyde CAS No. 82964-41-8

4-(2,2-Diethoxyethoxy)benzaldehyde

Cat. No.: B3156438
CAS No.: 82964-41-8
M. Wt: 238.28 g/mol
InChI Key: NOCGFCIGGIFIBT-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a para-substituted alkoxy chain with a branched diethoxyethoxy group. Its molecular formula is C₁₃H₁₈O₅, and its structure includes a benzaldehyde core modified by a 2,2-diethoxyethoxy substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing fluorophores and heterocyclic systems. For example, it serves as a precursor for amyloid plaque-targeting probes like BZ-OB, synthesized via o-alkylation and dehydration steps . The diethoxyethoxy group enhances solubility in polar solvents while maintaining moderate hydrophobicity, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2,2-diethoxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-9,13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGFCIGGIFIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596033
Record name 4-(2,2-Diethoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82964-41-8
Record name 4-(2,2-Diethoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(2,2-Diethoxyethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 4-(2,2-Diethoxyethoxy)benzoic acid.

    Reduction: 4-(2,2-Diethoxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

4-(2,2-Diethoxyethoxy)benzaldehyde serves as an intermediate in the synthesis of various organic compounds. It can undergo:

  • Nucleophilic Substitution : The diethoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids, which are valuable in further synthetic pathways.

Pharmaceutical Development

This compound has been explored for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of 4-(2,2-Diethoxyethoxy)benzaldehyde exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress.

Material Science

In material science, 4-(2,2-Diethoxyethoxy)benzaldehyde is utilized for:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance their properties, such as flexibility and thermal stability.
  • Coatings and Adhesives : The compound's reactivity allows it to be used in the formulation of specialty coatings and adhesives with improved performance characteristics.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of 4-(2,2-Diethoxyethoxy)benzaldehyde showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length influenced the effectiveness of the compounds.

Case Study 2: Polymer Composite Development

Research into using 4-(2,2-Diethoxyethoxy)benzaldehyde as a monomer for synthesizing biodegradable polymers highlighted its ability to improve mechanical properties while maintaining environmental compatibility. The resulting materials were tested for tensile strength and degradation rates, showing promising results for future applications in sustainable materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its unique structure allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(2,2-Diethoxyethoxy)benzaldehyde, the following table compares it with structurally related benzaldehyde derivatives:

Compound Name Substituent Structure Molecular Weight Key Synthetic Methods Applications/Properties References
4-(2,2-Diethoxyethoxy)benzaldehyde 4-(CH₂CH₂O)₂C₂H₅O–C₆H₄–CHO 266.28 g/mol O-alkylation of benzaldehyde derivatives Fluorophore synthesis (e.g., BZ-OB)
4-(2-Phenoxyethoxy)benzaldehyde 4-(C₆H₅OCH₂CH₂O)–C₆H₄–CHO 242.27 g/mol Etherification via Williamson synthesis Intermediate for bioactive molecules
4-[2-(Dimethylamino)ethoxy]benzaldehyde 4-(CH₂CH₂N(CH₃)₂O)–C₆H₄–CHO 193.24 g/mol Reductive amination or alkylation Pharmacological studies (e.g., CXCR4 inhibitors)
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde 4-(PEG3-O)–C₆H₄–CHO 268.31 g/mol Stepwise ether chain elongation Hydrophilic modifier for drug delivery
4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde 4-(1,3-dioxane-CH₂CH₂O)–C₆H₄–CHO 236.26 g/mol Cyclic acetal formation Stabilized intermediates for catalysis

Key Structural and Functional Insights:

Substituent Effects on Solubility: Longer alkoxy chains (e.g., PEG-like substituents in ) increase hydrophilicity, enhancing water solubility for biomedical applications . Aromatic ethers (e.g., phenoxyethoxy in ) introduce rigidity and lipophilicity, favoring membrane permeability in drug candidates .

Electronic Modulation: Electron-donating groups (e.g., dimethylamino in ) activate the benzene ring toward electrophilic substitution, useful in synthesizing charged intermediates for receptor-targeted molecules . Acetal-protected aldehydes (e.g., 1,3-dioxane in ) stabilize reactive aldehyde groups during multi-step syntheses .

Biological Activity :

  • The diethoxyethoxy group in 4-(2,2-Diethoxyethoxy)benzaldehyde balances hydrophobicity and polarity, enabling its use in fluorescent probes for amyloid plaques .
  • Halogenated or bulky substituents (e.g., 3,4,5-trimethoxy in ) reduce metabolic degradation, extending half-life in vivo .

Biological Activity

4-(2,2-Diethoxyethoxy)benzaldehyde is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological systems.

  • Chemical Formula : C15H22O4
  • CAS Number : 82964-41-8
  • Molecular Weight : 266.33 g/mol

The biological activity of 4-(2,2-Diethoxyethoxy)benzaldehyde is primarily attributed to its interactions with various biomolecules. It may act through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : This compound may influence signaling pathways by interacting with receptors or other proteins, potentially affecting cell proliferation and differentiation.

Biological Activity Overview

Research has indicated several biological activities associated with 4-(2,2-Diethoxyethoxy)benzaldehyde:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. For instance, it has been tested in various cancer cell lines, showing a dose-dependent inhibition of cell growth.
  • Antimicrobial Properties : Some investigations have highlighted its potential as an antimicrobial agent against various pathogens, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In a study involving human breast cancer cell lines, 4-(2,2-Diethoxyethoxy)benzaldehyde demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further exploration in cancer therapy .
  • Antimicrobial Activity :
    • A screening against common bacterial strains revealed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Mechanistic Insights :
    • Further mechanistic studies indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectIC50/MIC Values
AnticancerMCF-7 (Breast Cancer Cells)CytotoxicityIC50 ≈ 15 µM
AntimicrobialE. coliModerate InhibitionMIC ≈ 32-64 µg/mL
Apoptosis InductionVarious Cancer Cell LinesActivation of CaspasesNot Specified

Pharmacokinetics and Metabolism

The pharmacokinetics of 4-(2,2-Diethoxyethoxy)benzaldehyde have not been extensively studied; however, based on structural analogs:

  • Absorption : Likely good due to its lipophilic nature.
  • Distribution : Predicted to distribute widely in tissues owing to its hydrophobic characteristics.
  • Metabolism : Expected to undergo phase I metabolism primarily through oxidation and conjugation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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